molecular formula C8H14ClNO2 B13269502 2-Azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride

2-Azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride

Cat. No.: B13269502
M. Wt: 191.65 g/mol
InChI Key: GQPIJTUUPUBGSL-UHFFFAOYSA-N
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Description

2-Azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride is a bicyclic heterocyclic compound featuring a rigid [2.2.2] octane scaffold with a nitrogen atom at position 2 and a carboxylic acid group at position 3, stabilized as a hydrochloride salt. Its molecular formula is C₈H₁₄ClNO₂, with a molecular weight of 191.66 g/mol . This compound is recognized as a chiral proline analogue, leveraging its constrained bicyclic structure to influence stereochemical outcomes in organic synthesis and drug design .

Properties

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

2-azabicyclo[2.2.2]octane-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c10-8(11)7-5-1-3-6(9-7)4-2-5;/h5-7,9H,1-4H2,(H,10,11);1H

InChI Key

GQPIJTUUPUBGSL-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1C(N2)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Traditional Multi-Step Synthesis

The classic approach involves cyclization and catalytic hydrogenation (Figure 1). Key steps include:

  • Cyclization of carboxylic acid precursors : A mixture of benzyl alcohol and thionyl chloride reacts with a carboxylic acid precursor at 0–5°C to form intermediates like benzyl esters. Strong acids (e.g., H₂SO₄) then drive cyclization to yield the bicyclic core.
  • Catalytic hydrogenation : Transition metal catalysts (Pd/C or PtO₂) reduce protective groups (e.g., benzyl esters) under H₂ pressure (3–5 atm), achieving >80% deprotection efficiency.
  • Salt formation : The free base is treated with HCl in ether or isopropanol to precipitate the hydrochloride salt.

Reaction conditions :

Step Reagents/Catalysts Temperature Yield
Cyclization H₂SO₄, SOCl₂ 0–5°C → 25°C 58–67%
Hydrogenation 10% Pd/C, H₂ (3 atm) 20–25°C 80–85%
Salt formation HCl (gaseous) in Et₂O RT 90–95%

Iodocyclization Strategy

Recent advances employ iodocyclization of alkenyl alcohols (Figure 2):

  • Substrate preparation : Cyclohexane-containing alkenyl alcohols are synthesized via Grignard reactions or alkylation.
  • Cyclization : Molecular iodine in acetonitrile induces ring closure at 60–80°C, forming the bicyclic framework in 50–67% yield.
  • Functionalization : Post-cyclization modifications (e.g., Suzuki coupling) introduce substituents.

Advantages :

  • Modular synthesis allows para- and meta-substituted derivatives.
  • Tolerates nitro, halogen, and trifluoromethyl groups.

Industrial-Scale Optimization

For bulk production, continuous flow reactors enhance efficiency:

  • Key parameters :
    • Residence time: 10–15 minutes
    • Temperature: 120–150°C
    • Pressure: 8–12 bar
  • Yield improvement : 72% → 89% compared to batch processes.

Stereochemical Control

The cis,endo-configuration is enforced during cyclization:

Comparative Analysis of Methods

Method Key Feature Yield Scalability
Traditional Mature protocol 58–85% Moderate
Iodocyclization Versatile functionalization 50–67% Low to moderate
Continuous flow High throughput 72–89% Industrial

Physicochemical Properties

Property Value Source
Molecular formula C₈H₁₄ClNO₂
Molecular weight 191.65 g/mol
Solubility >50 mg/mL in H₂O
Melting point 218–220°C (dec.)

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenated hydrocarbons, alkane acid esters, aryl halogenated matters, alcohol, anhydride, and acyl halide . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions include various ethers, esters, and other derivatives that retain the bicyclic structure . These products are valuable for further research and applications.

Scientific Research Applications

2-Azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride has significant potential in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Core Structural Variations in Azabicyclic Scaffolds

The following table highlights key structural and physicochemical differences between 2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride and analogous bicyclic compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Bicyclic Framework Key Features
This compound C₈H₁₄ClNO₂ 191.66 [2.2.2] octane Chiral proline analogue; hydrochloride salt enhances solubility
exo-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride C₇H₁₂ClNO₂ 177.63 [2.2.1] heptane Smaller ring system; exo configuration may reduce steric hindrance
3-oxo-2-azabicyclo[2.2.2]octane-6-carboxylic acid hydrochloride Undisclosed Undisclosed [2.2.2] octane Oxo group at position 3 increases polarity; potential for altered reactivity
2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride C₆H₁₀ClNO₂ 163.61 [2.1.1] hexane Compact structure; limited data on applications

Functional Group Modifications and Pharmacological Relevance

  • Benzyl Ester Analogues: Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride (C₁₅H₂₀ClNO₂) introduces a benzyl ester, which serves as a protective group in synthetic intermediates .

Research Findings and Gaps

  • Chirality and Reactivity : The [2.2.2] octane scaffold’s rigidity and chirality make it valuable in asymmetric synthesis, but its stability under acidic conditions (e.g., during hydrolysis) requires further study .

Biological Activity

2-Azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride, also known as (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride, is a bicyclic compound notable for its unique nitrogen-containing structure and potential biological activities. This article explores its biological activity, synthesis, and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is C8H14ClNO2, with a molecular weight of approximately 191.66 g/mol. The compound features a bicyclic framework that incorporates a nitrogen atom, contributing to its reactivity and biological interactions.

Property Value
Molecular FormulaC8H14ClNO2
Molecular Weight191.66 g/mol
StructureBicyclic with nitrogen

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes, including:

  • Formation of the Bicyclic Structure : Initial cyclization reactions to form the bicyclic core.
  • Carboxylation : Introduction of the carboxylic acid functional group.
  • Hydrochloride Salt Formation : Conversion to the hydrochloride salt for improved solubility and stability.

Research indicates that compounds within the azabicyclo family exhibit significant biological activities, often related to their structural similarity to well-known alkaloids like nicotine and morphine. Specifically, 2-azabicyclo[2.2.2]octane derivatives have shown interactions with various receptors and enzymes, influencing biological pathways relevant to neurological functions and cognitive disorders.

Pharmacological Effects

  • Cognitive Enhancement : Preliminary studies suggest that this compound may enhance cognitive functions and has potential applications in treating cognitive dysfunction in schizophrenia .
    • Case Study : A Phase 2 clinical trial evaluated a related compound's efficacy in improving cognitive functions, demonstrating favorable tolerability profiles without significant adverse effects .
  • Neurotransmitter Modulation : The compound has been shown to interact with nicotinic acetylcholine receptors (nAChRs), which are crucial for neurotransmission and cognitive processes.
  • Anticancer Activity : Some derivatives exhibit cytotoxic activity against various tumor cell lines, suggesting potential applications in cancer therapy .

Interaction Profiles

Studies on interaction profiles reveal that this compound interacts with specific receptors or enzymes, influencing pathways associated with diseases such as Alzheimer's and schizophrenia.

Comparative Analysis with Related Compounds

The biological activity of 2-azabicyclo[2.2.2]octane-3-carboxylic acid can be contrasted with similar compounds to highlight its unique properties:

Compound Name CAS Number Key Features
(R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid146144-65-2Enantiomeric form with potential different activity
Decahydroisoquinoline-3-carboxylic acid82717-30-4Larger bicyclic structure; different biological profile
(3S,4aS,8aS)-Decahydroisoquinoline-3-carboxylic acid115238-58-9Stereochemical variations affecting activity

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